molecular formula C12H14F3NO2S B2487606 4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477864-27-0

4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione

Cat. No. B2487606
CAS RN: 477864-27-0
M. Wt: 293.3
InChI Key: FCFUCRZZRQXAEL-UHFFFAOYSA-N
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Description

The compound “4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione” is a complex organic molecule. It is used in the vulcanization system of fluoroelastomers and in the manufacture of fine chemicals and rubber products . It is also used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of this compound could involve several steps and intermediates. For instance, 4-Fluoro-2-(trifluoromethyl)benzyl bromide is an organic fluorinated building block that could potentially be used in the synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, 4-Fluoro-2-(trifluoromethyl)benzyl bromide, a potential intermediate in the synthesis of this compound, is a liquid at room temperature with a refractive index of 1.482 and a density of 1.665 g/mL at 25 °C .

Scientific Research Applications

a. Pharmaceutical Intermediates:

b. Antifungal Agents: c. NMR Spectroscopy:

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, 4-Fluoro-2-(trifluoromethyl)benzyl bromide, a potential intermediate in the synthesis of this compound, is combustible and causes severe skin burns and eye damage .

properties

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2S/c13-12(14,15)11-4-2-1-3-10(11)9-16-5-7-19(17,18)8-6-16/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFUCRZZRQXAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione

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